
1-Ethyl-5-(pyridin-3-yl)indolin-2-one
概要
説明
1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl group at the 1-position and a pyridinyl group at the 5-position, making it a unique structure with potential for various scientific applications.
準備方法
The synthesis of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
科学的研究の応用
1-Ethyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:
作用機序
The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be compared with other indole derivatives such as:
1-Methyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-phenyl-1,3-dihydro-indol-2-one: Features a phenyl group instead of a pyridinyl group.
1-Ethyl-5-pyridin-2-yl-1,3-dihydro-indol-2-one: The pyridinyl group is positioned differently on the indole ring.
These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
1-ethyl-5-pyridin-3-yl-3H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3 |
InChIキー |
QTNUODSTNOVHSL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
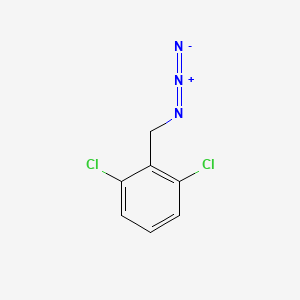

![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)

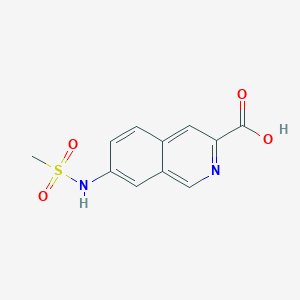

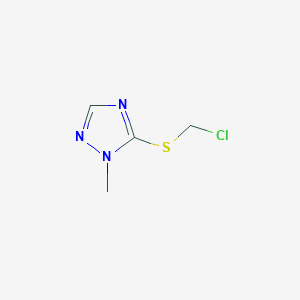


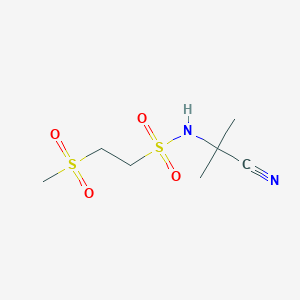

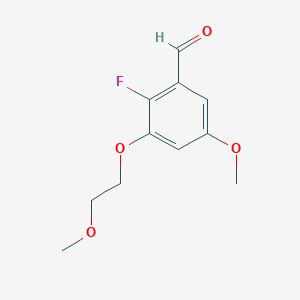
![Methyl (S)-2-(2-bromo-7-(4-chlorophenyl)-5-methylbenzo[d]thiazol-6-yl)-2-(tert-butoxy)acetate](/img/structure/B8315649.png)
![1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione](/img/structure/B8315652.png)
